

Coumarin-C2-exo-BCN: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: Coumarin-C2-exo-BCN

Cat. No.: B15136733

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Coumarin-C2-exo-BCN**, a fluorescent probe designed for advanced bioorthogonal chemistry applications. It details the molecule's chemical structure, properties, and its primary application in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for the labeling of biomolecules.

Core Chemical Structure and Properties

Coumarin-C2-exo-BCN is a specialized chemical tool that integrates a fluorescent 7-(Diethylamino)coumarin dye with a highly reactive exo-Bicyclononyne (BCN) moiety.^[1] This combination allows for the fluorescent tagging of molecules that have been modified to contain an azide group. The linkage is achieved through a catalyst-free "click chemistry" reaction, making it highly suitable for use in sensitive biological systems.^{[2][3]}

The structure consists of three key components: the coumarin fluorophore, a C2 linker, and the exo-BCN reactive group. Bicyclononyne (BCN) is recognized as one of the most reactive cyclooctynes for copper-free click chemistry.^[4] Its high ring strain is the driving force behind its rapid reaction with azides.^[5] The exo isomer, in particular, offers distinct reactivity and stereochemical properties.^{[4][6]} Compared to other common cyclooctynes like DBCO, BCN provides lower lipophilicity, which is advantageous for reactions in aqueous solutions.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Coumarin-C2-exo-BCN**.

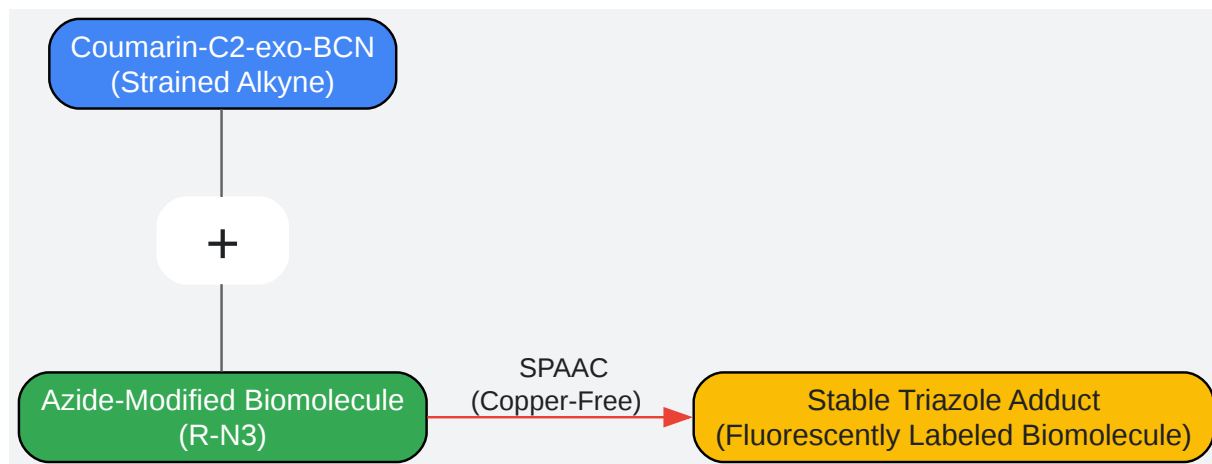
| Property | Value | Source(s) |
|--|---|-----------|
| Molecular Formula | C ₂₇ H ₃₃ N ₃ O ₅ | [7] |
| Molecular Weight | 479.57 g/mol | [2][7] |
| CAS Number | 2488174-17-8 | [1][7] |
| Appearance | Yellow Powder | [1] |
| Purity | > 98% (HPLC-UV) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Excitation Wavelength (λ _{ex}) | 409 nm (in 0.1 M Tris pH 9.0) | [1] |
| Emission Wavelength (λ _{em}) | 473 nm (in 0.1 M Tris pH 9.0) | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
| Storage (Solid) | -20°C upon arrival (Keep cool, dry, and protected from light) | [1] |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Coumarin-C2-exo-BCN functions via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) pathway. This reaction is a cornerstone of bioorthogonal chemistry, allowing for covalent bond formation within complex biological environments without interfering with native biochemical processes.[3][8]

The core of the reaction is the [3+2] cycloaddition between the strained alkyne of the BCN ring and an azide group.[8] The high ring strain of BCN significantly lowers the activation energy of the reaction, enabling it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is required for traditional click chemistry.[3][5][8] This catalyst-free approach is essential for applications in live cells and whole organisms.[3][8] The reaction is highly chemoselective, as neither the strained alkyne nor the azide will react

with other functional groups typically found in biomolecules, resulting in a stable triazole linkage.[2][3]



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Figure 1: SPAAC reaction between **Coumarin-C2-exo-BCN** and an azide.

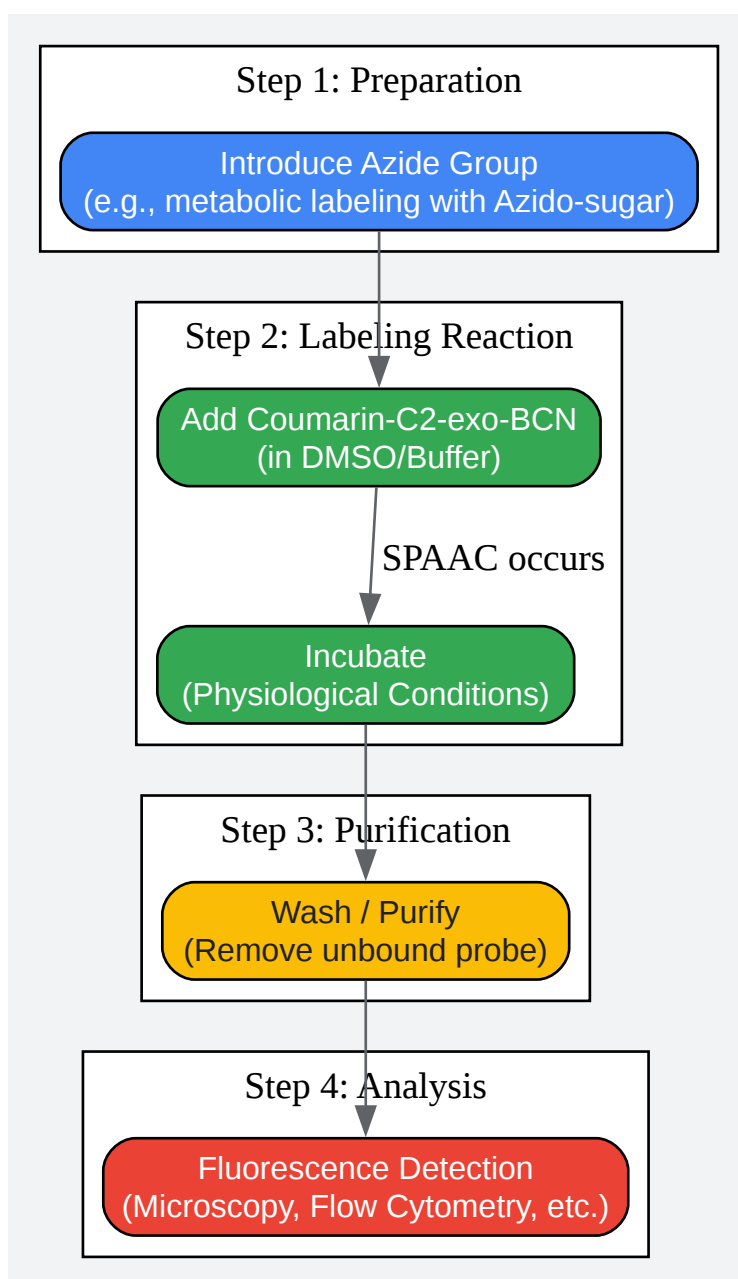
Experimental Protocols and Workflow

While specific experimental conditions such as concentration, temperature, and incubation time are highly dependent on the target biomolecule and cellular context, a generalized workflow for fluorescent labeling using **Coumarin-C2-exo-BCN** can be established.

General Experimental Methodology

- **Introduction of Azide Handle:** The first step involves metabolically, enzymatically, or synthetically incorporating an azide-containing molecule (e.g., an azide-modified amino acid or sugar) into the target biomolecule or cellular system.
- **Labeling with **Coumarin-C2-exo-BCN**:** A solution of **Coumarin-C2-exo-BCN** (typically dissolved in DMSO) is added to the sample containing the azide-modified target.
- **Incubation:** The reaction mixture is incubated under appropriate physiological or buffered conditions to allow the SPAAC reaction to proceed to completion. This occurs rapidly under mild buffer conditions.[3]

- Removal of Excess Probe: Unreacted **Coumarin-C2-exo-BCN** is removed through washing steps, dialysis, or size-exclusion chromatography, depending on the sample type (e.g., cultured cells vs. purified protein).
- Analysis: The now-fluorescently labeled target can be visualized and analyzed using techniques such as fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning.



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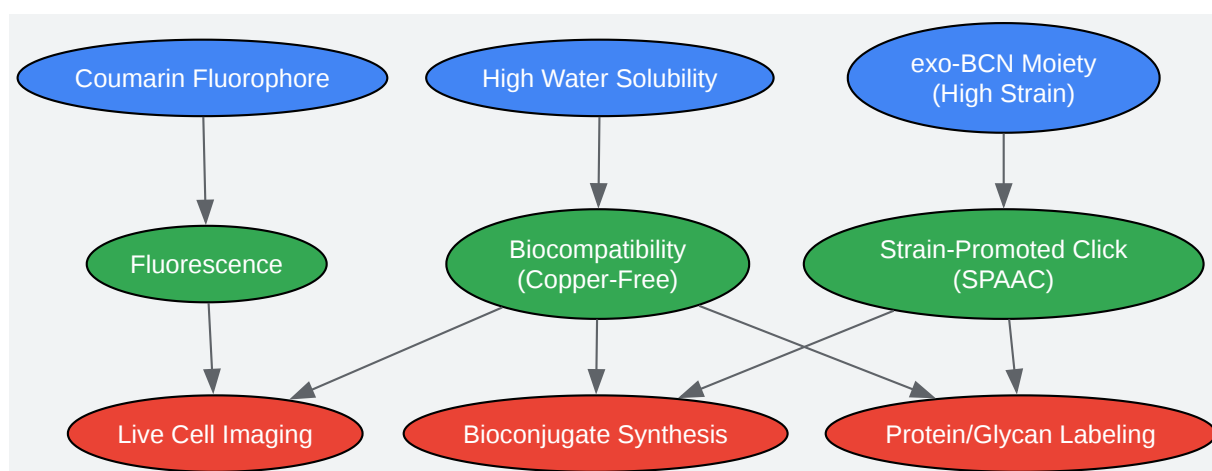
Figure 2: Generalized workflow for bioorthogonal labeling.

Applications in Research and Development

The unique properties of **Coumarin-C2-exo-BCN** make it a valuable tool for a range of applications in life sciences and drug development.

- **Bio-imaging:** Its primary use is for the fluorescent visualization of biomolecules (such as proteins, glycans, and lipids) in their native environments, including within living cells.[3]
- **Bioconjugation:** It enables the stable and specific attachment of a fluorescent coumarin dye to various biological targets for tracking and quantification.[1]
- **Drug Development:** In the synthesis of antibody-drug conjugates (ADCs) or PROTACs, BCN moieties serve as highly efficient handles for conjugating different molecular components.[9] While **Coumarin-C2-exo-BCN** itself is a dye, the underlying BCN chemistry is integral to these therapeutic modalities.

The logical relationship between the molecule's features and its applications is illustrated below.



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Figure 3: Relationship between molecular features and applications.

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